molecular formula C11H16S B13759649 1-Methyl-3-((2-methylpropyl)thio)benzene CAS No. 54576-36-2

1-Methyl-3-((2-methylpropyl)thio)benzene

Cat. No.: B13759649
CAS No.: 54576-36-2
M. Wt: 180.31 g/mol
InChI Key: KRXIEQVZXKGPPE-UHFFFAOYSA-N
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Description

1-Methyl-3-((2-methylpropyl)thio)benzene is a synthetic aromatic thioether compound of high interest in organic synthesis and chemical research. This compound features a benzene ring substituted with a methyl group and a (2-methylpropyl)thio group in a meta-configuration, making it a valuable scaffold for constructing more complex molecules and for use in materials science research. While direct studies on this specific molecule are limited in the public domain, its structure indicates significant potential as a chemical intermediate. The thioether functional group is known to be a key motif in various research areas, including the development of ligands for metal-catalyzed cross-coupling reactions, which are fundamental methods in modern organic synthesis . Furthermore, structurally related sulfides and thioethers are frequently investigated for their organoleptic properties and are utilized as building blocks in the flavor and fragrance industry . As a research chemical, its primary value lies in its application in method development, exploration of structure-activity relationships (SAR), and as a precursor in the synthesis of more complex target molecules. The compound is provided as a high-purity material suitable for advanced laboratory use. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54576-36-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-methyl-3-(2-methylpropylsulfanyl)benzene

InChI

InChI=1S/C11H16S/c1-9(2)8-12-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3

InChI Key

KRXIEQVZXKGPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC(C)C

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 3 2 Methylpropyl Thio Benzene

Classical Synthetic Approaches for Aryl Alkyl Thioethers

The synthesis of aryl alkyl thioethers, a class of compounds to which 1-Methyl-3-((2-methylpropyl)thio)benzene belongs, has traditionally been achieved through several robust methods. These approaches lay the foundational chemistry for carbon-sulfur bond formation.

Nucleophilic aromatic substitution (SNAr) represents a classical pathway for the formation of aryl thioethers. wikipedia.org This reaction mechanism involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of thioethers, the nucleophile is a thiolate anion (RS⁻), generated from the corresponding thiol.

The SNAr mechanism is contingent on the electronic properties of the aromatic ring. The reaction proceeds efficiently only when the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. wikipedia.orgacsgcipr.org These groups stabilize the negative charge of the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group. wikipedia.orgacsgcipr.org The reaction is typically carried out in the presence of a base to deprotonate the thiol, and polar aprotic solvents are often used to facilitate the reaction. acsgcipr.org While effective for electron-deficient arenes, this method is not suitable for electron-rich or unactivated aryl halides, which are common precursors for compounds like this compound.

The direct thiolation of aryl halides is a more general approach that encompasses SNAr but also includes transition-metal-catalyzed methods for unactivated rings. researchgate.netjst.go.jp This strategy involves the reaction of an aryl halide (iodide, bromide, or chloride) with a thiol or a thiol surrogate. mdpi.comacsgcipr.org For aryl halides that are not sufficiently electron-deficient for SNAr to occur, a catalyst is required to facilitate the C–S bond formation. jst.go.jp

Historically, copper-catalyzed Ullmann-type couplings were employed, though these often required harsh reaction conditions, such as high temperatures. thieme-connect.com Modern advancements have led to the development of milder catalytic systems, most notably those based on palladium, but also utilizing copper, nickel, and iron. acsgcipr.org These catalytic reactions have significantly broadened the scope of aryl thioether synthesis, allowing for the use of a wide variety of functionalized aryl halides and thiols under more benign conditions. researchgate.netthieme-connect.com

Radical-based methods offer an alternative pathway for the formation of C–S bonds. These strategies typically involve the generation of a thiyl radical (RS•) from a thiol or disulfide precursor. nih.gov Thiyl radicals can be generated through various means, including photolysis, radiolysis, or the use of radical initiators. nih.gov

Once formed, the thiyl radical can engage with an aromatic substrate. One common pathway is the addition of the thiyl radical to an alkene or alkyne, a process known as hydrothiolation. nih.govacs.org For the direct thiolation of arenes, strategies may involve the generation of an aryl radical from an aryl halide or diazonium salt, which is then trapped by a sulfur-based nucleophile or a thiyl radical. researchgate.netnih.gov Photochemical methods have emerged that utilize light to generate aryl radicals from aryl halides, which then react with a sulfur source to form the thioether. researchgate.netresearchgate.net These radical strategies can proceed under mild conditions and offer a complementary approach to traditional ionic pathways.

Specific Synthetic Pathways for this compound

While classical methods provide a general framework, the efficient synthesis of a specific, unactivated molecule like this compound relies heavily on modern catalytic systems.

The most practical and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. This reaction, often considered an analogue of the Buchwald-Hartwig amination, provides a direct and high-yielding route to form the C-S bond. nih.govnih.gov

The synthesis would typically involve the coupling of an aryl halide or pseudohalide, such as 3-bromotoluene (B146084) or 3-iodotoluene, with 2-methyl-1-propanethiol. The reaction is carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst. acsgcipr.org This methodology is highly valued for its broad substrate scope and tolerance of various functional groups. researchgate.netorganic-chemistry.org

The success and efficiency of palladium-catalyzed C-S coupling reactions are critically dependent on the choice of ligand coordinated to the palladium center. nih.gov The ligand stabilizes the metal catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. Overcoming the strong binding of thiols and thiolates to the palladium center, which can deactivate the catalyst, has been a major focus of ligand development. nih.gov

Early systems often used bidentate phosphine (B1218219) ligands such as Xantphos. nih.gov However, significant advances have been made with bulky, electron-rich monophosphine ligands. These ligands can promote highly efficient catalysis, often at lower temperatures and with lower catalyst loadings. nih.gov The optimization of the ligand is crucial for achieving high yields, particularly when using less reactive aryl chlorides or sterically hindered substrates. organic-chemistry.org The choice of ligand can dramatically impact the outcome of the reaction, as illustrated in the following table which shows representative yields for a model C-S coupling reaction using different ligand systems.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Representative Yield (%)
1Pd(OAc)₂PPh₃ (Triphenylphosphine)NaOt-BuToluene (B28343)100Low
2Pd₂(dba)₃XantphosNaOt-BuDioxane100Moderate-High
3Pd(OAc)₂dippf (1,1'-Bis(diisopropylphosphino)ferrocene)K₃PO₄Toluene110High
4Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110Very High
5Pd₂(dba)₃Cy-BippyPhosKOPivDMA120High

Data is illustrative and compiled from general findings in palladium catalysis literature to demonstrate the principle of ligand optimization. nih.govorganic-chemistry.orgresearchgate.netnih.gov Specific yields vary based on the exact substrates and conditions.

Synthesis via Palladium-Catalyzed C-S Coupling Reactions

Influence of Reaction Conditions on Selectivity

The selectivity of thioether synthesis is highly dependent on the chosen reaction conditions. Key parameters that can be modulated to optimize the yield of the desired product and minimize side reactions include the choice of base, solvent, temperature, and catalyst. For instance, in copper-catalyzed C-S coupling reactions, the strength of the base can dictate the product distribution. Weaker bases may favor the formation of disulfide byproducts, while stronger bases can promote the desired thioether formation. scranton.edu

Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to undesirable side reactions such as elimination, particularly in Williamson-type syntheses. amazonaws.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity. amazonaws.com The solvent choice can also impact selectivity, particularly in reactions with ambident nucleophiles, by stabilizing or destabilizing different transition states. researchgate.net

Preparation through Williamson Ether Synthesis Analogs (Sulfur-based)

A classic and widely employed method for the synthesis of thioethers is the sulfur analog of the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide or other suitable electrophile with a good leaving group. acs.org For the synthesis of this compound, this would typically involve the reaction of 3-methylthiophenol (m-thiocresol) with an isobutyl halide, such as 1-bromo-2-methylpropane (B43306).

The first step is the deprotonation of the thiol to form the more nucleophilic thiolate. A variety of bases can be employed for this purpose, ranging from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K2CO3), often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. masterorganicchemistry.comnih.gov The reaction is typically conducted at temperatures ranging from room temperature to around 100°C, with reaction times of 1 to 8 hours. wikipedia.orgorgchemres.org

Phase-transfer catalysis (PTC) can be a valuable modification to this method, particularly from a green chemistry perspective. PTC facilitates the transfer of the thiolate from an aqueous or solid phase to the organic phase containing the alkyl halide, often allowing for the use of milder reaction conditions and avoiding the need for anhydrous solvents. amazonaws.com

Table 1: Influence of Reaction Parameters on a Typical Williamson-type Synthesis of Aryl Isobutyl Thioethers

ParameterVariationEffect on Yield and Selectivity
Base Strong (e.g., NaH) vs. Weak (e.g., K2CO3)Stronger bases ensure complete thiolate formation, potentially leading to higher yields. Weaker bases may require higher temperatures but can offer better functional group tolerance.
Solvent Polar Aprotic (e.g., DMF, Acetonitrile) vs. Protic (e.g., Ethanol)Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. masterorganicchemistry.com
Temperature 50°C vs. 100°CHigher temperatures increase the reaction rate but may also promote elimination side reactions, especially with sterically hindered alkyl halides, thus potentially lowering selectivity. amazonaws.com
Leaving Group I > Br > Cl > OTsThe rate of the SN2 reaction is highly dependent on the leaving group ability. Iodides are the most reactive, followed by bromides, chlorides, and tosylates. researchgate.net

Alternative Routes Involving Mercaptan Addition to Unsaturated Systems

An alternative and highly atom-economical route to thioethers is the addition of thiols across unsaturated carbon-carbon bonds, a reaction commonly known as a thiol-ene reaction. nih.gov This reaction can proceed via either a radical or a nucleophilic (Michael addition) mechanism, depending on the nature of the unsaturated system and the reaction conditions. For the synthesis of this compound, this would conceptually involve the addition of 3-methylthiophenol to isobutylene (B52900) or a related unsaturated precursor.

The radical-mediated thiol-ene reaction is often initiated by light, heat, or a radical initiator and typically proceeds with anti-Markovnikov regioselectivity. nih.gov This means the sulfur atom adds to the less substituted carbon of the double bond. This method is considered a "click chemistry" reaction due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

Solvent-Free Synthesis

Performing reactions without a solvent, or in a "neat" fashion, offers significant environmental benefits by reducing solvent waste. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions, often leading to dramatically reduced reaction times and improved yields. researchgate.net For instance, the Williamson-type synthesis of aryl ethers has been successfully carried out under solvent-free conditions using microwave heating, a technique that could be adapted for the synthesis of the target thioether. orgchemres.org The use of a solid support, such as potassium carbonate, can facilitate these solvent-free reactions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of Aryl Ethers (as an analog)

MethodSolventReaction TimeYieldReference
Conventional HeatingDMF6-12 hours70-85% orgchemres.org
Microwave IrradiationSolvent-Free5-15 minutes85-95% orgchemres.orgresearchgate.net

Catalyst Recycling and Reusability

In metal-catalyzed C-S cross-coupling reactions, which are an alternative to the Williamson synthesis for forming the aryl-sulfur bond, the ability to recycle and reuse the catalyst is a key aspect of green chemistry. Heterogeneous catalysts, where the catalytic species is supported on a solid matrix, are particularly advantageous in this regard as they can be easily separated from the reaction mixture by filtration.

Recent research has focused on developing robust and recyclable palladium and copper catalysts for C-S bond formation. For example, palladium supported on porous organic polymers and copper single-atom catalysts on graphitic carbon nitride have shown excellent activity and can be recycled multiple times with minimal loss of performance. youtube.comresearchgate.net

Table 3: Recyclability of Heterogeneous Catalysts in C-S Coupling Reactions

CatalystSupportReactionNumber of CyclesFinal Yield/ActivityReference
Pd@AEPOPAmide and ether functionalized porous organic polymerHeck cross-coupling9No obvious decrease in activity researchgate.net
Cu1@mpgCNxMesoporous graphitic carbon nitrideC-S cross-couplingMultiple cyclesMaintained high performance youtube.comlibretexts.org
Nano CuOIonic LiquidC-S cross-coupling4Reusable for up to four successive runs researchgate.net

Atom Economy and Reaction Efficiency Analysis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edu Reactions with high atom economy are inherently "greener" as they generate less waste.

The thiol-ene reaction is an excellent example of a highly atom-economical process, as, in principle, all atoms of the thiol and the alkene are incorporated into the thioether product, resulting in 100% atom economy. youtube.com In contrast, the Williamson-type synthesis has a lower atom economy due to the formation of a salt byproduct (e.g., NaBr from the reaction of sodium thiolate with an alkyl bromide).

The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the Williamson-type synthesis of this compound from 3-methylthiophenol and 1-bromo-2-methylpropane with sodium hydroxide (B78521) as the base:

Desired Product: this compound (C11H16S, MW ≈ 180.31 g/mol )

Reactants: 3-Methylthiophenol (C7H8S, MW ≈ 124.21 g/mol ) + 1-Bromo-2-methylpropane (C4H9Br, MW ≈ 137.02 g/mol ) + Sodium Hydroxide (NaOH, MW ≈ 40.00 g/mol )

% Atom Economy = (180.31 / (124.21 + 137.02 + 40.00)) x 100 ≈ 59.9%

This calculation clearly demonstrates that a significant portion of the reactant mass is converted into byproducts (NaBr and H2O). In contrast, the theoretical atom economy of a thiol-ene addition of 3-methylthiophenol to isobutylene would be 100%.

Chemical Reactivity and Transformation Studies of 1 Methyl 3 2 Methylpropyl Thio Benzene

Oxidation Reactions of the Thioether Moiety

The thioether linkage is a key site for oxidative transformations, a reaction of significant interest in organic synthesis. Thioethers can be selectively oxidized to either sulfoxides or sulfones, depending on the reaction conditions and the strength of the oxidizing agent. nih.govsci-hub.se

The sulfur atom in 1-Methyl-3-((2-methylpropyl)thio)benzene can be oxidized to form the corresponding sulfoxide (B87167), 1-Methyl-3-((2-methylpropyl)sulfinyl)benzene, or further oxidized to the sulfone, 1-Methyl-3-((2-methylpropyl)sulfonyl)benzene. This conversion transforms the nonpolar thioether into the more polar sulfoxide and sulfone functional groups. nih.gov

A variety of oxidizing agents can be employed for this purpose. Milder oxidants and controlled stoichiometric amounts are typically used to selectively produce the sulfoxide. Stronger oxidants or an excess of the oxidizing agent will generally lead to the formation of the sulfone. orgsyn.org

Table 1: Oxidation Reactions of this compound

Oxidizing Agent Product Typical Conditions
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Catalytic, controlled stoichiometry for sulfoxide
Sodium Metaperiodate (NaIO₄) Sulfoxide Aqueous solvent, often at low temperatures orgsyn.org
Peroxy acids (e.g., m-CPBA) Sulfoxide or Sulfone Stoichiometric control

The mechanism of thioether oxidation is dependent on the oxidant used. nih.gov For oxidants like hydrogen peroxide, the proposed mechanism involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen atom of the peroxide. nih.gov This process is influenced by the electronic properties of the thioether; electron-donating groups on the aromatic ring can enhance the nucleophilicity of the sulfur atom, potentially accelerating the reaction. nih.gov

In photooxidation reactions, the mechanism can involve reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radical anions (O₂˙⁻). rsc.org These highly reactive species are generated by a photosensitizer and then react with the thioether. The reaction with singlet oxygen is thought to proceed via an electrophilic oxidation mechanism. rsc.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the methyl group and the thioether substituent. libretexts.orgyoutube.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edumasterorganicchemistry.com

In electrophilic aromatic substitution, the existing substituents on the benzene ring determine the position of the incoming electrophile. chemistrytalk.orgmasterorganicchemistry.com This phenomenon is known as regioselectivity. Both the alkylthio group (-S-R) and the methyl group (-CH₃) are classified as activating, ortho-, para-directing groups. youtube.comlibretexts.org

Thioether Group (–S-CH₂CH(CH₃)₂): The sulfur atom's lone pairs can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions. This stabilization of the carbocation intermediate (the sigma complex) directs the incoming electrophile to these positions. libretexts.org

Methyl Group (–CH₃): The methyl group activates the ring through a positive inductive effect, pushing electron density into the ring and stabilizing the intermediate. It also directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the substituents are in a meta relationship. The directing effects are therefore additive, strongly activating the positions ortho and para to both groups. The most activated positions for electrophilic attack are C2, C4, and C6, with C5 being less activated. Steric hindrance from the bulky 2-methylpropyl group may influence the ratio of ortho to para products.

Standard electrophilic aromatic substitution reactions can be applied to this compound to introduce various functional groups.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgchemguide.co.uk The reaction is expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-substituted products.

Halogenation: Bromination (with Br₂ and a Lewis acid catalyst like FeBr₃) or chlorination (with Cl₂ and AlCl₃) introduces a halogen atom onto the ring. libretexts.org The electrophiles are polarized halogen species generated by the Lewis acid. The primary products will be the ortho- and para-halogenated isomers.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). docbrown.info This reaction is reversible and the position of substitution can sometimes be controlled by temperature.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Electrophile Predicted Major Products
Nitration HNO₃, H₂SO₄ NO₂⁺ 1-Methyl-3-((2-methylpropyl)thio)-2/4/6-nitrobenzene
Bromination Br₂, FeBr₃ Br⁺ 2/4/6-Bromo-1-methyl-3-((2-methylpropyl)thio)benzene

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur bond in aryl thioethers is generally stable. Cleavage of this bond is challenging and typically requires specific and often harsh reaction conditions. dicp.ac.cn Unlike the relatively facile oxidation of the sulfur atom or electrophilic substitution on the ring, C–S bond cleavage is not a common transformation for this class of compounds under standard laboratory conditions.

Transition-metal catalysts have been developed to facilitate C–S bond activation and cleavage. dicp.ac.cnrsc.org These processes often involve the oxidative addition of the C–S bond to a low-valent transition metal center. dicp.ac.cn Such methods are crucial in areas like hydrodesulfurization in the petroleum industry but are less common in typical organic synthesis. rsc.orgnih.gov For this compound, cleavage of the aryl C–S bond would likely necessitate the use of specific nickel, palladium, or other transition-metal catalysts.

Reductive Cleavage Methodologies

Reductive cleavage of aryl thioethers involves the breaking of either the aryl C-S bond or the alkyl C-S bond. These reactions are of significant interest in organic synthesis for the removal of sulfur-containing moieties or the generation of reactive intermediates.

Common methodologies for the reductive cleavage of C-S bonds in compounds analogous to this compound include the use of dissolving metal reductions (e.g., sodium in liquid ammonia), electroreductive methods, and radical-based enzymatic systems. In electroreductive transformations, aryl alkyl thioethers can serve as precursors for alkyl radicals, with selective cleavage of the C(sp³)–S bond. chemrxiv.org The efficiency and selectivity of the cleavage can be influenced by the electronic nature of the aryl group. chemrxiv.org

Enzymatic systems, such as those involving radical S-adenosyl-l-methionine (SAM) enzymes, have also been shown to catalyze the reductive cleavage of C-S bonds in sulfoxides and sulfones, which are oxidation products of thioethers. nih.gov These biocatalytic approaches highlight the potential for highly selective C-S bond scission under mild conditions.

Table 1: Potential Reductive Cleavage Products of this compound

Cleavage Site Reagents/Conditions (Hypothetical) Major Organic Products
Aryl C-S Bond Dissolving Metal Reduction (e.g., Na/NH₃) m-Cresol, Isobutyl mercaptan

Oxidative Cleavage Approaches

The term "oxidative cleavage" in the context of thioethers can refer to two distinct processes: the oxidation of the sulfur atom or the cleavage of the C-S bonds under oxidative conditions.

Oxidation of the Sulfur Atom: The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. This is a common and predictable transformation for thioethers. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or sodium periodate, typically yield the sulfoxide. Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone. The oxidation of various thioethers to sulfoxides and sulfones is a well-established synthetic methodology.

Table 2: Potential Oxidation Products of this compound

Product Oxidizing Agent (Example)
1-Methyl-3-((2-methylpropyl)sulfinyl)benzene (Sulfoxide) Hydrogen Peroxide (1 eq.)

Oxidative Cleavage of C-S Bonds: The cleavage of C-S bonds under oxidative conditions is a more complex process and is less common than the oxidation of the sulfur atom. However, certain powerful oxidative systems can lead to the breakdown of the molecule. For instance, strong oxidizing conditions can lead to the cleavage of the aromatic ring itself, though this is a rather unselective process. nih.gov More controlled oxidative cleavage of C-S bonds can sometimes be achieved using specific reagents or catalytic systems, often proceeding through an initial oxidation at the sulfur center.

Coordination Chemistry and Ligand Properties

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to transition metal centers. Thioethers are generally considered soft ligands and therefore tend to form more stable complexes with soft metal ions such as Pd(II), Pt(II), and Ag(I).

Interaction with Transition Metal Centers

The coordination of thioethers to transition metals is a fundamental aspect of organometallic chemistry. wikipedia.org The sulfur atom in this compound can donate its lone pair of electrons to a vacant orbital on a metal center, forming a coordinate covalent bond. The strength and nature of this interaction depend on several factors, including the electronic and steric properties of both the thioether and the metal complex. The presence of the bulky isobutyl group may influence the coordination geometry and the stability of the resulting complex due to steric hindrance.

Transition metal-catalyzed reactions often involve the coordination of a thioether as a directing group to achieve functionalization at a specific position on the molecule. researchgate.net

Formation of Metal-Thioether Complexes

A wide variety of transition metal-thioether complexes have been synthesized and characterized. wikipedia.org These complexes can feature the thioether as a terminal or a bridging ligand. In the case of this compound, it would be expected to act as a monodentate ligand, coordinating to the metal center through the sulfur atom.

The formation of such complexes can be achieved by reacting the thioether with a suitable metal precursor, such as a metal halide or a metal carbonyl. The resulting complexes can exhibit diverse geometries, including square planar, tetrahedral, or octahedral, depending on the metal and the other ligands present. The coordination of the thioether can be confirmed using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as X-ray crystallography.

Polymerization and Oligomerization Potential (Excluding biological polymers)

The direct polymerization of this compound is unlikely under typical polymerization conditions as it lacks a readily polymerizable functional group. However, it could potentially be a precursor for monomers used in the synthesis of sulfur-containing polymers.

Investigation of Polymer Precursors

While this compound itself is not a monomer, it could be chemically modified to introduce polymerizable functionalities. For example, functional groups such as vinyl, acrylate (B77674), or epoxide could be introduced onto the aromatic ring through standard organic transformations. The resulting functionalized monomer could then undergo polymerization to form a polymer with pendent m-tolyl isobutyl thioether units.

Alternatively, aryl thioethers can be involved in the synthesis of poly(phenylene sulfide) (PPS) type polymers. These high-performance polymers are typically synthesized through the reaction of a dihaloaromatic compound with a sulfur source. While not a direct monomer, derivatives of this compound bearing additional reactive groups could potentially be incorporated into such polymer chains as comonomers to modify the properties of the resulting material. The synthesis of sulfur-rich polymers is an active area of research, with various methods being explored to create materials with unique properties. digitellinc.comresearchgate.net

Exploration of Oligomer Formation

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the oligomerization of this compound. While the broader class of aryl thioethers, to which this compound belongs, is known to undergo polymerization to form poly(aryl thioether)s, dedicated studies on the controlled formation of oligomers from this specific monomer are not documented. researchgate.netresearchgate.netacs.org

The synthesis of poly(aryl thioether)s typically involves methods such as nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netacsgcipr.org These processes are generally aimed at achieving high molecular weight polymers rather than well-defined oligomers. The formation of oligomers is often considered an intermediate step or a side product in these polymerization reactions.

General methodologies for synthesizing oligomers often require precise control over reaction conditions, such as stoichiometry, temperature, and reaction time, to limit the extent of polymerization. Techniques like step-wise synthesis or the use of chain-transfer agents are also employed to control the degree of oligomerization.

In the context of related sulfur-containing aromatic compounds, oligomerization has been explored. For instance, studies on oligo-a-thiophenes have detailed synthetic routes to produce soluble oligomers of varying lengths, though these compounds differ significantly in structure from this compound. dtic.mil

Future research could potentially explore the oligomerization of this compound by adapting existing polymerization methodologies for poly(aryl thioether)s. This could involve:

Stoichiometric Control: Utilizing a substoichiometric amount of one of the monomers in a polycondensation reaction.

End-capping: Introducing a monofunctional reagent to terminate chain growth at the oligomer stage.

Catalyst Modification: Employing catalyst systems that favor the formation of shorter chains.

Detailed studies would be required to determine the feasibility of these approaches and to characterize the resulting oligomers. Such research would contribute to a better understanding of the reactivity of this compound and could lead to the development of new materials with specific properties.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 3 2 Methylpropyl Thio Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 1-Methyl-3-((2-methylpropyl)thio)benzene features distinct proton and carbon environments, which can be unambiguously assigned.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 1,3-disubstituted ring, the protons of the m-methyl group, and the protons of the isobutyl group attached to the sulfur atom.

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the benzene (B151609) ring are chemically distinct. H-5, located between the two substituents, is expected to be the most shielded. H-2, ortho to the sulfur and meta to the methyl group, would likely appear as a singlet or a finely split triplet. The spectrum would feature a complex multiplet pattern typical of a 1,3-disubstituted system.

Alkyl Region (δ 0.9-2.8 ppm): The isobutyl group gives rise to three distinct signals: a doublet for the two equivalent methyl groups (H-11), a multiplet for the methine proton (H-10), and a doublet for the methylene (B1212753) protons (H-9) adjacent to the sulfur atom. The aromatic methyl group (H-8) would appear as a sharp singlet.

¹³C NMR Spectroscopy: The molecule has 9 distinct carbon environments, as two pairs of carbons in the isobutyl group's methyls are equivalent.

Aromatic Region (δ 120-140 ppm): Six signals are expected for the aromatic carbons. The carbons directly bonded to the sulfur (C-3) and the methyl group (C-1) would have their chemical shifts significantly influenced by these substituents. The other four aromatic carbons (C-2, C-4, C-5, C-6) would appear in the typical aromatic region.

Alkyl Region (δ 20-40 ppm): Three signals correspond to the alkyl carbons: the aromatic methyl carbon (C-8), the methylene carbon (C-9), the methine carbon (C-10), and the equivalent methyl carbons of the isobutyl group (C-11).

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Assignments for this compound (Predicted for CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~7.20s (or t)-1H
H-4, H-6~7.15m-2H
H-5~7.05tJ ≈ 7.61H
H-8 (Ar-CH₃)~2.35s-3H
H-9 (-S-CH₂)~2.75dJ ≈ 6.82H
H-10 (-CH-)~1.90m (nonet)J ≈ 6.81H
H-11 (-CH(CH₃)₂)~1.00dJ ≈ 6.86H

Table 2: Predicted ¹³C NMR Assignments for this compound (Predicted for CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)
C-1~139.0
C-3~138.5
C-5~129.0
C-4~127.5
C-6~126.5
C-2~125.0
C-9 (-S-CH₂)~40.0
C-10 (-CH-)~28.5
C-11 (-CH(CH₃)₂)~22.5
C-8 (Ar-CH₃)~21.5

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Would confirm proton-proton couplings. Key correlations would be observed between H-9/H-10 and H-10/H-11, establishing the isobutyl chain's connectivity. Correlations among the aromatic protons (H-4, H-5, H-6) would also be present.

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon. For example, the signal at ~2.75 ppm (H-9) would correlate with the carbon signal at ~40.0 ppm (C-9).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) H-C correlations, crucial for assigning quaternary carbons and linking fragments. Key correlations would include:

H-9 (-S-CH₂) to C-3 and C-4 on the aromatic ring, and to C-10 and C-11 in the isobutyl group.

H-8 (Ar-CH₃) to C-1, C-2, and C-6, confirming its position on the ring.

H-2 to C-1, C-3, and C-6.

For aryl-alkyl sulfides, the conformational preference is a balance between steric hindrance and electronic effects (conjugation between sulfur's lone pairs and the aromatic π-system). The isobutyl group is bulky, and steric clashes between it and the aromatic ring protons (especially H-2 and H-4) would influence the preferred orientation around the C(aryl)-S bond. The lowest energy conformation likely positions the bulky isobutyl group away from the plane of the aromatic ring.

Advanced NMR techniques could probe these dynamics:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could detect through-space proximity between protons. For instance, an NOE between the methylene protons (H-9) and the ortho-aromatic protons (H-2, H-4) would provide direct evidence for the preferred rotational conformer.

Variable-Temperature (VT) NMR: By lowering the temperature, the rate of rotation around the C-S bonds can be slowed. If the energy barrier is sufficiently high, this could lead to the broadening and eventual splitting of NMR signals (decoalescence), allowing for the direct observation of individual conformers and the calculation of the rotational energy barrier.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by vibrations of the substituted benzene ring and the alkyl thioether moiety.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methyl and methylene groups of the isobutyl and tolyl fragments appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring stretching vibrations.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern. For a 1,3-disubstituted (meta) ring, strong out-of-plane bending bands are expected in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.

C-S Stretching: The C-S stretching vibration for thioethers typically appears as a weak to medium intensity band in the 600-800 cm⁻¹ region. This band is often more prominent and easier to identify in the Raman spectrum due to the high polarizability of the C-S bond.

Table 3: Principal IR and Raman Vibrational Mode Assignments

Frequency Range (cm⁻¹)AssignmentSpectroscopy Type
3000 - 3100Aromatic C-H StretchIR, Raman
2850 - 2970Aliphatic C-H StretchIR, Raman
~1600, ~1580, ~1470Aromatic C=C Ring StretchIR, Raman
1440 - 1470Alkyl C-H Bend (CH₂, CH₃)IR
~1380CH₃ Symmetric Bend (Umbrella)IR
750 - 810Aromatic C-H Out-of-Plane Bend (1,3-subst.)IR (Strong)
680 - 725Aromatic C-H Out-of-Plane Bend (1,3-subst.)IR (Strong)
600 - 800C-S StretchRaman (Strong), IR (Weak)

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight of a compound, confirming its elemental formula, and offers insight into its structure through the analysis of fragmentation patterns.

Molecular Weight: The elemental formula of this compound is C₁₁H₁₆S. High-resolution mass spectrometry would determine its exact mass with high precision.

Calculated Exact Mass: 180.09727 Da. nih.gov

Observed Exact Mass: An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule will ionize to form a molecular ion (M⁺•) at m/z 180, which then undergoes characteristic fragmentation. Based on GC-MS data, prominent fragments are observed at m/z 137, 136, and 124. nih.gov

A plausible fragmentation pathway is as follows:

Molecular Ion (m/z 180): The initial radical cation [C₁₁H₁₆S]⁺•.

Formation of m/z 124: The most common fragmentation for alkyl aryl sulfides is cleavage of the alkyl C-S bond with charge retention on the aromatic portion. This involves the loss of an isobutyl radical (•C₄H₉, 57 Da), resulting in the 3-methylbenzenethiol (B86895) radical cation, [CH₃-C₆H₄-SH]⁺•, at m/z 124 .

Formation of m/z 137: Cleavage of the C-C bond beta to the sulfur atom in the isobutyl group is also a common pathway. This results in the loss of a propyl radical (•C₃H₇, 43 Da) to form the ion [M - C₃H₇]⁺ at m/z 137 . This fragment likely has the structure [CH₃-C₆H₄-S-CH₂]⁺.

Formation of m/z 136: This ion can be formed via rearrangement of the molecular ion followed by the loss of isobutylene (B52900) (C₄H₈, 56 Da). This process, known as a McLafferty-type rearrangement where a gamma-hydrogen is transferred to the sulfur atom, would lead to the radical cation of 3-methylthiophenol at m/z 124 . An alternative is the loss of a hydrogen radical from the m/z 137 fragment, leading to a stable tropylium-like or sulfonium (B1226848) ion structure at m/z 136 .

Table 4: Proposed HRMS Fragmentation Assignments

m/zProposed FormulaProposed Fragmentation Pathway
180.0973[C₁₁H₁₆S]⁺•Molecular Ion (M⁺•)
137.0525[C₈H₉S]⁺[M - •C₃H₇]⁺ (Beta-cleavage)
136.0447[C₈H₈S]⁺•[M - C₄H₈]⁺• or [C₈H₉S - H]⁺
124.0396[C₇H₈S]⁺•[M - •C₄H₉]⁺ (Alpha-cleavage)

X-ray Crystallography of Derivatives or Co-crystals (If applicable)

Determination of Solid-State Structure and Molecular Geometry

No published data is available.

Intermolecular Interactions and Crystal Packing

No published data is available.

Theoretical and Computational Investigations of 1 Methyl 3 2 Methylpropyl Thio Benzene

Electronic Structure Calculations (DFT, ab initio)

Theoretical investigations into the electronic structure of molecules like 1-Methyl-3-((2-methylpropyl)thio)benzene are crucial for understanding their stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) and ab initio methods are powerful tools for these calculations.

The optimization of molecular geometry aims to find the lowest energy arrangement of atoms in a molecule. For this compound, a key aspect of its structure is the orientation of the (2-methylpropyl)thio group relative to the m-tolyl (3-methylphenyl) ring.

Computational studies on simpler alkyl phenyl sulfides, such as thioanisole (B89551), have shown that the conformational preference is a result of the balance between steric hindrance and electronic effects like hyperconjugation. For thioanisole, different computational methods yield varying results; while some predict a planar conformer as the most stable, others suggest a perpendicular orientation of the methyl group relative to the benzene (B151609) ring. researchgate.net DFT methods, in particular, have been found to align well with experimental findings that suggest the existence of multiple stable minima. researchgate.net

For this compound, the larger 2-methylpropyl (isobutyl) group would introduce more significant steric interactions. It is predicted that the most stable conformers would involve rotation around the C(aryl)-S and S-C(alkyl) bonds to minimize these steric clashes. Ab initio calculations on similar, sterically hindered alkyl 1-phenylethyl sulfides have shown that the most stable rotamer often involves the alkyl group being synclinal to the phenyl group, a conformation stabilized by attractive CH/π interactions. researchgate.netrsc.org This suggests that the isobutyl group in this compound would likely adopt a folded conformation relative to the phenyl ring.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on typical values from DFT calculations on related aromatic sulfides.

ParameterPredicted Value
C(aryl)-S Bond Length~1.77 Å
S-C(alkyl) Bond Length~1.82 Å
C(aryl)-S-C(alkyl) Bond Angle~100-105°
C(aryl)-C(aryl) Bond Length (in ring)~1.40 Å
C(aryl)-H Bond Length~1.08 Å
C(alkyl)-H Bond Length~1.10 Å

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental in predicting a molecule's chemical reactivity and electronic properties.

In aromatic sulfides like thioanisole, the HOMO is typically a π-type orbital with significant contributions from the sulfur atom's lone pair electrons and the π-system of the aromatic ring. The LUMO is generally a π*-type orbital localized primarily on the aromatic ring. This distribution indicates that the sulfur atom and the phenyl ring are the primary sites for electrophilic attack, while the ring is the site for nucleophilic attack.

For this compound, a similar FMO picture is expected. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. DFT calculations, particularly with functionals like B3LYP, have provided reliable ionization energies for thioanisole that are in fair agreement with experimental values. researchgate.net

The following table presents predicted FMO energies for this compound, extrapolated from computational data on analogous molecules.

ParameterPredicted Value (eV)
HOMO Energy-8.0 to -8.5
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap (ΔE)7.0 to 8.0

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its non-covalent interactions. It maps the electrostatic potential onto the molecule's electron density surface.

For this compound, the ESP map is expected to show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): The region of highest negative potential will be centered on the sulfur atom, attributable to its lone pairs of electrons. This makes the sulfur atom a likely site for interaction with electrophiles or Lewis acids.

Positive Potential (Blue): The hydrogen atoms of the aromatic ring and, to a lesser extent, the hydrogen atoms of the alkyl groups will exhibit positive potential. These are the sites susceptible to interaction with nucleophiles.

Neutral Regions (Green): The carbon framework of the aromatic ring and the isobutyl group will be relatively neutral.

Spectroscopic Property Prediction

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ).

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the m-tolyl and isobutyl moieties. The accuracy of these predictions depends on the level of theory and the basis set used. DFT calculations have been successfully used to predict chemical shifts for complex organic molecules containing thioether linkages. researchgate.net

The table below provides a prediction of the ¹³C and ¹H NMR chemical shifts for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
Aromatic C-S~138-140Aromatic H~7.0-7.3
Aromatic C-CH₃~137-139CH₂ (isobutyl)~2.8-3.0
Aromatic CH~125-130CH₃ (tolyl)~2.3-2.4
CH₂ (isobutyl)~40-45CH (isobutyl)~1.8-2.0
CH (isobutyl)~28-32CH₃ (isobutyl)~1.0-1.1
CH₃ (tolyl)~20-22
CH₃ (isobutyl)~21-23

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in its Infrared (IR) and Raman spectra. These calculations are instrumental in assigning experimental vibrational bands to specific molecular motions. DFT methods, such as B3LYP, are widely used for this purpose. researchgate.net

The vibrational spectrum of this compound would be complex but would feature characteristic peaks for its functional groups. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Key predicted vibrational frequencies for this compound are listed in the table below.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H Stretch (Aromatic)3000-3100Stretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)2850-2980Stretching of C-H bonds in the methyl and isobutyl groups
C=C Stretch (Aromatic)1450-1600Stretching of C-C bonds within the aromatic ring
C-H Bend (Aliphatic)1350-1470Bending vibrations of C-H bonds in the alkyl groups
C-S Stretch600-750Stretching of the aryl-sulfur and alkyl-sulfur bonds

Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed pathways of chemical reactions. For a molecule like this compound, key reactions of interest include oxidation at the sulfur atom and electrophilic substitution on the aromatic ring.

The transition state is a critical point on the potential energy surface that represents the highest energy barrier for a reaction. Locating and characterizing this state is fundamental to understanding reaction kinetics.

For the oxidation of the thioether group to a sulfoxide (B87167) and then to a sulfone, computational methods can model the interaction with an oxidant, such as hydrogen peroxide (H₂O₂). The mechanism would likely involve the breaking of the O-O bond of the oxidant and the formation of a new S-O bond. Calculations would identify the geometry of the transition state, where the sulfur, oxygen, and other participating atoms are in a specific arrangement that facilitates this bond-forming and bond-breaking process. For analogous thioether oxidations, the major reaction coordinates involve the S-O bond formation and O-O bond cleavage. acs.org

For electrophilic aromatic substitution , the thioether group and the methyl group on the benzene ring are ortho-, para-directing activators. Theoretical studies on the substitution reactions of similar aromatic compounds, such as nitration or halogenation, involve locating the transition state for the formation of the sigma complex (Wheland intermediate). researchgate.netnih.gov DFT calculations can pinpoint the energy and structure of this transition state, providing insight into the regioselectivity of the reaction (i.e., whether the electrophile adds to the ortho, meta, or para position relative to the existing substituents).

An energy profile diagram maps the energy of a system as it progresses along the reaction coordinate. This analysis provides quantitative data on the thermodynamics and kinetics of a reaction.

Oxidation Reactions: The oxidation of thioethers is a stepwise process. A computational energy profile would show two distinct energy barriers corresponding to the two oxidation steps:

Thioether to Sulfoxide

Sulfoxide to Sulfone

Kinetic studies on various aryl thioethers have shown that the rate of oxidation can be significantly influenced by the nature of the oxidant and the substituents on the aryl ring. acs.orgnih.gov For instance, oxidation by hypochlorite (B82951) is orders of magnitude faster than by hydrogen peroxide. nih.gov A computational analysis for this compound would likely predict that the first oxidation to sulfoxide has a lower activation energy than the second oxidation to sulfone, as the electron-withdrawing nature of the sulfoxide group deactivates the sulfur atom towards further electrophilic attack.

Table 1: Hypothetical Energy Profile Data for Oxidation of this compound This table is illustrative, based on general principles of thioether oxidation, as specific data for the target compound is not available.

Reaction Step Reactant(s) Product Activation Energy (ΔG‡) (kcal/mol) Reaction Energy (ΔG) (kcal/mol)
Oxidation 1 Thioether + H₂O₂ Sulfoxide + H₂O ~10-15 Exergonic
Oxidation 2 Sulfoxide + H₂O₂ Sulfone + H₂O ~15-20 Exergonic

Substitution Reactions: For electrophilic aromatic substitution, the energy profile would detail the formation of the sigma complex and its subsequent deprotonation to restore aromaticity. The relative energies of the transition states for attack at the different positions on the ring would determine the product distribution. Given the ortho-, para-directing nature of the alkyl and thioether groups, the energy barriers for substitution at the positions ortho and para to these groups would be calculated to be lower than for meta-substitution. The steric hindrance from the bulky (2-methylpropyl)thio group might favor substitution at the less hindered para position.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, particularly in solution or at interfaces. These simulations are crucial for understanding how a molecule's environment affects its structure and properties.

The behavior of this compound in a solvent can be explored using MD simulations. These simulations would model the interactions between the solute molecule and a large number of solvent molecules.

Solvation Effects: The polarity of the solvent would significantly influence the molecule's preferred conformation and the solvation shell around it. In a nonpolar solvent, the molecule would likely adopt a more compact conformation. In a polar solvent, solvent molecules would arrange themselves to solvate the more polar regions of the molecule, particularly the sulfur atom with its lone pairs of electrons.

Conformational Dynamics: The this compound molecule has several rotatable bonds, including the C-S bonds and the C-C bonds within the isobutyl group. MD simulations can track the rotation around these bonds over time, revealing the most stable conformations and the energy barriers between them. The simulations would likely show that the isobutyl group and the thioether linkage are flexible, exploring a range of conformations at room temperature. The orientation of the thioether group relative to the benzene ring is a key conformational feature that could influence its reactivity and interactions. Studies on similar cyclic thioethers have utilized MD simulations to analyze amorphous phase stability and conformational changes. mdpi.com

Table 2: Key Compounds Mentioned

Compound Name
This compound
Sulfoxide
Sulfone
Hydrogen peroxide

Advanced Analytical Methodologies for Detection and Quantification of 1 Methyl 3 2 Methylpropyl Thio Benzene Excluding Human Biofluids

Chromatographic Separation Techniques

Chromatographic methods are paramount for the selective separation and quantification of 1-Methyl-3-((2-methylpropyl)thio)benzene from complex mixtures. Both gas and liquid chromatography offer robust platforms for the analysis of this and related organosulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a GC-MS method involves the optimization of several parameters to achieve good resolution, sensitivity, and peak shape.

For compounds of this class, a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a suitable choice. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. The oven temperature program is a critical parameter that needs to be optimized to ensure the separation of the target analyte from other components in the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute the compound.

The mass spectrometer serves as a highly selective and sensitive detector. In electron ionization (EI) mode, the molecule is fragmented into a characteristic pattern of ions, which can be used for identification. For this compound (C₁₁H₁₆S), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 180.31. nih.gov The fragmentation pattern would likely include ions corresponding to the loss of the isobutyl group and other characteristic fragments of the thioanisole (B89551) structure. The study of substituted 1,2,4-triazoles with alkylthio substituents has shown that the nature of the substituent significantly affects the chromatographic behavior, which underscores the importance of empirical method development for each specific analyte. dnu.dp.ua

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Sulfides

Parameter Example Value/Condition
GC System Agilent 7890B or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Detector Agilent 5977B or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

| Transfer Line Temp | 280 °C |

This table presents a general starting point for method development, and parameters should be optimized for the specific application.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For aromatic sulfides like this compound, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

The choice of detector is crucial for sensitivity and selectivity. As the target compound contains a benzene (B151609) ring, a UV-Vis detector is a suitable option. The aromatic ring will exhibit characteristic absorbance in the UV region. For enhanced selectivity and sensitivity, a fluorescence detector can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. Mass spectrometric detection (LC-MS) offers the highest degree of selectivity and can provide structural information. For non-chromophoric sulfides, pre-column derivatization can be employed to introduce a UV-absorbing or fluorescent moiety, significantly enhancing detection capabilities. google.com

Table 2: General HPLC System Configuration for Aromatic Sulfide (B99878) Analysis

Component Specification
HPLC System Shimadzu UFLC or similar
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis Detector (monitoring at a relevant wavelength)

| Injection Volume | 10-20 µL |

Specific mobile phase composition and gradient programs must be developed based on the sample matrix and desired separation.

Optimization of Column Chemistries and Mobile Phases

The optimization of column chemistry and mobile phase composition is critical to achieving the desired chromatographic performance. For GC analysis, the choice of stationary phase polarity should match the polarity of the analyte. For a moderately polar compound like this compound, a mid-polarity column could also be evaluated to improve selectivity.

In HPLC, the selection of the stationary phase (e.g., C18, C8, phenyl-hexyl) will influence the retention and selectivity of the separation. The mobile phase composition, including the type of organic modifier and the use of additives like buffers or ion-pairing reagents (if applicable), must be systematically optimized. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for complex samples to ensure the timely elution of all components with good peak shape. The pH of the mobile phase is generally not a critical parameter for non-ionizable compounds like the target analyte.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte. These methods are often rapid and cost-effective.

UV-Vis Absorption Characteristics and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene chromophore. The benzene ring itself exhibits three main absorption bands around 184 nm, 204 nm, and a weaker, structured band around 256 nm. quimicaorganica.orgspcmc.ac.in Substitution on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance). spcmc.ac.in

Table 3: Expected UV Absorption Regions for Substituted Benzenes

Benzene Band Typical Wavelength (nm) Expected Shift with Alkyl and Thioether Substitution
Primary (E1) ~184 Bathochromic (Red) Shift
Primary (E2) ~204 Bathochromic (Red) Shift

Development of Selective Sensors (Chemical, not biological)

The development of chemical sensors for the real-time monitoring of organosulfur compounds is an active area of research. While no sensors specifically for this compound have been reported, sensors developed for other sulfur-containing compounds could potentially be adapted.

One approach involves the use of optical fibers coated with a sensitive polymer. For instance, hexafluorobutyl acrylate (B77674) has been used as a coating that absorbs organosulfur compounds, changing its optical properties and allowing for detection. nih.gov

Another promising technology is the use of surface acoustic wave (SAW) sensors. These devices operate by detecting changes in the mass of a sensitive film coated on the sensor surface upon adsorption of the target analyte. Various polymers have been investigated as sensitive films for the detection of sulfur-containing gases like mustard gas, hydrogen sulfide, and sulfur dioxide. nih.govresearchgate.net The selectivity of these sensors is determined by the chemical properties of the coating material.

Electrochemical sensors also offer a viable platform. These sensors can be based on the electrocatalytic oxidation of the sulfur moiety at the surface of a chemically modified electrode. mdpi.com The development of a selective sensor for this compound would require the design of a recognition element, such as a specific polymer or catalyst, that exhibits a high affinity and specific interaction with the target molecule.

Electrochemical Sensing Methods for Thioethers

Electrochemical sensors have emerged as a powerful tool for the detection of a wide range of analytes due to their high sensitivity, rapid response, and cost-effectiveness. The fundamental principle behind the electrochemical detection of thioethers lies in their electro-oxidation at an electrode surface. The sulfur atom in the thioether group is susceptible to oxidation, typically forming a sulfoxide (B87167) and then a sulfone at higher potentials. This electron transfer process can be measured and correlated to the concentration of the thioether in a sample.

The performance of electrochemical sensors is highly dependent on the electrode material. While traditional electrodes like glassy carbon can be used, their sensitivity and selectivity towards thioethers are often limited. To overcome these limitations, chemically modified electrodes are frequently employed. These modifications can enhance the electrocatalytic activity towards thioether oxidation, lower the overpotential required for the reaction, and improve the selectivity of the sensor.

Nanomaterials have been extensively used to modify electrode surfaces for enhanced detection of sulfur-containing compounds. Materials such as carbon nanotubes and graphene provide a large surface area and excellent electrical conductivity, which can significantly improve the sensor's performance. Furthermore, modifying electrodes with specific polymers can also enhance sensitivity and selectivity. For instance, conductive polymers can be designed to have specific recognition sites for the target analyte, leading to a more selective sensor.

The choice of the electrochemical technique is also crucial for the sensitive and selective quantification of thioethers. Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly used to study the electrochemical behavior of these compounds and to develop quantitative methods.

Table 1: Examples of Electrochemical Sensing Methods for Sulfur-Containing Compounds

Electrode System Analyte Class Technique Linear Range Detection Limit Reference
Single-Wall Carbon Nanotube/Glassy Carbon Electrode Thiols Cyclic Voltammetry / Amperometry 10⁻⁶–10⁻³ M 10⁻⁶–10⁻⁷ M nih.gov
Pyrroloquinoline quinone/SWNT/GC Electrode Thiols Cyclic Voltammetry / Amperometry 10⁻⁶–10⁻³ M 10⁻⁶–10⁻⁷ M nih.gov
ZnSnO₃/g-C₃N₄ Modified Glassy Carbon Electrode Nitro-aromatics Linear Sweep Voltammetry 30–100 µM 2.2 µM mdpi.com
GO/MgO Modified Glassy Carbon Electrode Nitro-aromatics Not Specified 0.1 to 38.9 µM & 58.5 to 2333.5 µM 0.01 µM mdpi.com

Optical Sensor Design and Characterization

Optical sensors offer another promising avenue for the detection of thioethers, providing advantages such as immunity to electromagnetic interference and the potential for remote sensing. These sensors operate based on changes in their optical properties, such as absorbance, fluorescence, or refractive index, upon interaction with the target analyte.

Fluorescence-Based Sensors:

One common approach in optical sensor design is the use of fluorescent probes. These probes can be engineered to exhibit a change in their fluorescence intensity or wavelength upon binding to a thioether. For instance, a "turn-on" fluorescent probe might be non-fluorescent in its free state but become highly fluorescent upon reaction with the thioether. Conversely, a "turn-off" sensor would experience fluorescence quenching in the presence of the analyte. The design of such probes often involves a specific chemical reaction between the probe and the thioether, such as a thiol-thioether exchange reaction, which alters the electronic structure of the fluorophore. acs.orgnih.govfigshare.com

Colorimetric Sensors:

Colorimetric sensors are another class of optical sensors that provide a visual detection method, often enabling qualitative or semi-quantitative analysis without the need for sophisticated instrumentation. mdpi.com These sensors are typically based on materials that change color upon interaction with the analyte. For thioether detection, this could involve a chemical reaction that leads to the formation of a colored product. Porphyrin derivatives, for example, have been utilized in colorimetric sensors for various analytes, and their optical properties can be tuned by the central metal ion and peripheral substituents.

Surface Plasmon Resonance (SPR) Sensors:

Surface plasmon resonance (SPR) is a highly sensitive technique for detecting molecular interactions at a metal-dielectric interface. wikipedia.org In an SPR sensor, a thin metal film (usually gold) is functionalized with a receptor layer that can bind to the target analyte. mdpi.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. For the detection of aromatic thioethers, the gold surface could be modified with a material that has an affinity for such compounds. The real-time nature of SPR allows for the monitoring of binding kinetics, providing valuable information about the interaction between the analyte and the sensor surface. youtube.com

Table 2: Overview of Optical Sensing Techniques for Chemical Detection

Sensor Type Principle Target Analyte Class Typical Performance Metrics Reference
Fluorescent Probe Fluorescence quenching or enhancement Thiols, Thioethers High sensitivity, potential for ratiometric sensing rsc.orgnih.gov
Colorimetric Sensor Visible color change Various organic and inorganic species Simple, potential for naked-eye detection mdpi.comnih.govmdpi.com
Surface Plasmon Resonance Change in refractive index upon binding Biomolecules, Organic vapors Real-time, label-free detection, high sensitivity wikipedia.orgmdpi.com
Optical Fiber Sensor Changes in light propagation (e.g., fluorescence lifetime) Ions, Gaseous species Remote sensing capabilities, high sensitivity mdpi.comnih.gov

This table provides a general overview of optical sensing techniques and their potential applicability to the detection of aromatic thioethers, as specific sensor characterization data for this compound is limited.

Exploration of Non Medical Applications of 1 Methyl 3 2 Methylpropyl Thio Benzene and Its Derivatives

Materials Science Applications (Excluding biomedical materials)

The presence of a reactive aromatic ring and a thioether linkage makes 1-Methyl-3-((2-methylpropyl)thio)benzene a candidate for incorporation into various polymer systems and functional materials.

Aromatic thioethers are fundamental building blocks for high-performance polymers, most notably poly(phenylene sulfide) (PPS). researchgate.netwikipedia.org PPS is synthesized from the reaction of a halogenated aromatic compound, such as p-dichlorobenzene, with a sulfur source like sodium sulfide (B99878). researchgate.net This process underscores the principle that aromatic compounds bearing thioether linkages or their precursors can serve as monomers for polymerization. While this compound itself is a monosubstituted benzene (B151609) ring and thus not a typical monomer for linear chain-growth polymerization, its derivatives could be functionalized to act as such. For instance, the introduction of a second reactive group (e.g., a halogen or a thiol) on the benzene ring would create a bifunctional monomer suitable for polycondensation reactions, leading to novel poly(aryl thioether)s.

Furthermore, the thioether moiety can participate in "thiol-ene" click chemistry, a highly efficient and regioselective reaction. nih.gov If a derivative of this compound were synthesized with a vinyl or allyl group, it could readily react with multifunctional thiols to form cross-linked polymer networks. nih.gov These networks often exhibit interesting properties and can be tailored for specific applications. The thioether linkage itself can also be a target for creating cross-links in polymers. For example, maleimide (B117702) groups can react with thiol groups to form stable thioether cross-links, a common strategy in creating hydrogels and other cross-linked materials. thermofisher.comthermofisher.com

The general synthetic routes to poly(thioether)s include the ring-opening polymerization of episulfides and the click reaction of thiols with double or triple bonds. rsc.org Novel methods, such as the organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols with perfluorinated aryl monomers, have also been developed for the synthesis of fluorinated poly(aryl thioethers). nih.gov These approaches highlight the versatility of thioether chemistry in polymer synthesis.

Table 1: Potential Polymerization Strategies Involving Derivatives of this compound

Polymerization StrategyRequired Derivative of the CompoundResulting Polymer TypeKey Features
PolycondensationBifunctional derivative (e.g., with an additional halogen or thiol group)Poly(aryl thioether)High-performance thermoplastic with good thermal and chemical stability.
Thiol-ene "Click" ChemistryDerivative with a vinyl or allyl groupCross-linked poly(thioether) networkEfficient synthesis, formation of stable thioether linkages.
Cross-linking AgentIntroduction of a thiol-reactive group (e.g., maleimide) on a polymer backbone, followed by reaction with a thiol derivative.Cross-linked polymer with thioether linkagesFormation of stable, non-reversible thioether bonds.

Incorporation into Advanced Functional Materials (e.g., optical, electronic)

Poly(aryl thioether)s, such as PPS, are known for their excellent thermal stability, chemical resistance, and electrical insulation properties, making them valuable in electronic and electrical applications. polyfluoroltd.com PPS can be used in the manufacturing of connectors, electronic housings, and other components that require high-temperature resistance and dimensional stability. polyfluoroltd.com While inherently an insulator, PPS can be converted into a semiconducting material through oxidation or doping. wikipedia.org This suggests that polymers incorporating units similar to this compound could be developed for electronic applications where tunable conductivity is desired.

The introduction of sulfur atoms into a polymer backbone can also influence its optical properties. For instance, sulfur-containing polymers often exhibit a high refractive index. rsc.org Aromatic thioethers and their polymers can also exhibit fluorescence. nih.gov The specific structure of this compound, with its combination of an aromatic ring and a thioether, suggests that its derivatives could be used to create polymers with tailored optical characteristics for applications in coatings, lenses, or optical films. Aromatic compounds are known to be the intrinsic link between the optical properties and the chemical composition of organic matter. nih.gov

The development of novel aromatic poly(thioether-ketone)s has shown that these materials can have high glass transition temperatures and good solubility in organic solvents, allowing them to be cast into flexible and transparent films. acs.org This processing advantage is crucial for the fabrication of advanced functional materials.

Catalysis and Ligand Design

The sulfur atom in a thioether linkage possesses lone pairs of electrons that can coordinate with transition metals. This property is the basis for the potential application of this compound and its derivatives in catalysis and ligand design.

Thioether-containing molecules are widely used as ligands in coordination chemistry and homogeneous catalysis. The sulfur atom can act as a soft donor, forming stable complexes with a variety of transition metals. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the aromatic ring and the alkyl group attached to the sulfur. In the case of this compound, the methyl and isobutyl groups provide a specific steric environment around the coordinating sulfur atom. Derivatives of this compound could be designed to be bidentate or polydentate ligands by introducing additional donor atoms, enhancing their coordination strength and stability. These tailored ligands could then be employed in various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or polymerizations. The thioether backbone of poly(thioether)s is known to chelate a variety of metals, which can be used to incorporate metals into a polymer matrix. rsc.org

Beyond homogeneous catalysis, thioether moieties can be incorporated into solid supports to create heterogeneous catalysts. By grafting derivatives of this compound onto materials like silica, alumina, or polymers, a solid-supported ligand can be prepared. These materials can then be used to immobilize transition metal catalysts. The advantages of such heterogeneous systems include the ease of separation of the catalyst from the reaction products, leading to simplified purification processes and the potential for catalyst recycling. The robust nature of the thioether linkage would likely provide good stability under catalytic reaction conditions.

Agrochemical or Industrial Intermediate Potential (Excluding human applications)

Aromatic thioethers are valuable intermediates in the synthesis of more complex molecules. The thioether group can be chemically modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which are also important functional groups in various specialty chemicals.

Given its structure, this compound could serve as a precursor in the synthesis of agrochemicals. Many pesticides and herbicides contain substituted aromatic rings and sulfur-containing functional groups. The specific substitution pattern of this compound could provide a unique starting point for the synthesis of novel active ingredients.

In an industrial context, this compound could be used as a building block for the production of specialty polymers, as discussed previously, or for the synthesis of other fine chemicals. The synthesis of high-performance polymers like poly(phenylene sulfide sulfone) often involves the reaction of an activated aromatic halide with a sulfur source, highlighting the role of substituted aromatic sulfur compounds as key intermediates. rsc.org The reactivity of the aromatic ring towards electrophilic substitution, combined with the potential for modification at the thioether linkage, makes this compound a versatile platform for the synthesis of a wide range of industrial chemicals.

Table 2: Summary of Potential Non-Medical Applications

Application AreaSpecific RolePotential Advantages
Materials Science Monomer/Cross-linking agentIntroduction of thioether linkages for thermal stability and chemical resistance.
Advanced Functional MaterialsHigh refractive index, tunable electronic properties, high-temperature resistance.
Catalysis Ligand for transition metalsCoordination to metal centers, enabling catalytic activity.
Heterogeneous catalyst supportImmobilization of catalysts for ease of separation and recycling.
Industrial Intermediate Precursor for agrochemicalsBuilding block for the synthesis of potential pesticides or herbicides.
Intermediate for specialty chemicalsVersatile platform for the synthesis of other fine chemicals and polymers.

Precursor for Non-Pharmaceutical Sulfur-Containing Compounds

The reactivity of the sulfur atom and the aromatic ring in this compound makes it a plausible precursor for a variety of non-pharmaceutical sulfur-containing compounds. The thioether group can undergo oxidation to form sulfoxides and sulfones, which are pivotal intermediates in organic synthesis.

Oxidation to Sulfoxides and Sulfones:

The oxidation of the thioether functionality in this compound would yield the corresponding sulfoxide and sulfone. These oxidized derivatives are important in various industrial applications. For instance, sulfones are known for their thermal stability and are used in the production of high-performance polymers.

1-Methyl-3-((2-methylpropyl)sulfinyl)benzene (Sulfoxide): This compound, obtainable through controlled oxidation, could serve as a chiral auxiliary in asymmetric synthesis or as a component in specialty solvents.

1-Methyl-3-((2-methylpropyl)sulfonyl)benzene (Sulfone): Further oxidation leads to the sulfone. Aryl sulfones are monomers for polysulfones, a class of high-temperature resistant thermoplastics. While this specific monomer is not commonly cited, its structure suggests potential for incorporation into custom polymers with tailored properties.

The following table illustrates the potential transformation of this compound into these valuable precursors.

Precursor CompoundTransformationProduct CompoundPotential Application of Product
This compoundControlled Oxidation1-Methyl-3-((2-methylpropyl)sulfinyl)benzeneChiral auxiliary, specialty solvent component
This compoundStrong Oxidation1-Methyl-3-((2-methylpropyl)sulfonyl)benzeneMonomer for high-performance polymers

Cleavage and Functionalization:

The carbon-sulfur bond in aryl thioethers can be cleaved under specific conditions, allowing for the introduction of other functional groups. This reactivity could be exploited to synthesize a range of substituted toluenes or thiophenols that are not easily accessible through direct synthesis. These products could then be utilized in the manufacturing of agrochemicals, dyes, or other specialty chemicals.

Role in Specialty Chemical Synthesis

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. The unique combination of an aromatic ring, a methyl group, and a thioether linkage in this compound suggests its potential as a building block in the synthesis of various specialty chemicals.

Monomer for High-Performance Polymers:

Sulfur-containing polymers, particularly poly(arylene sulfide)s, are known for their high refractive indices, thermal stability, and good mechanical properties, making them valuable in optical and electronic applications. google.com While poly(p-phenylene sulfide) (PPS) is the most well-known member of this class, the incorporation of monomers with different substitution patterns, such as a derivative of this compound, could be a strategy to fine-tune the properties of the resulting polymer. For example, the isobutyl group could enhance solubility and processability, while the meta-substitution pattern would affect the polymer's chain packing and morphology.

A hypothetical polymerization reaction could involve the oxidative polymerization of a di-functionalized derivative of this compound, leading to a novel poly(thioarylene). The properties of such a polymer are speculated in the table below.

Polymer ClassPotential Monomer Derived from the Subject CompoundHypothetical Polymer PropertiesPotential Applications
Poly(thioarylene)Dihalo-1-methyl-3-((2-methylpropyl)thio)benzeneHigh refractive index, improved solubility, thermal stabilityOptical lenses, coatings, electronic encapsulants

Additives for Industrial Fluids:

The lipophilic nature of the isobutyl group combined with the polarizability of the sulfur atom and the aromatic ring suggests that derivatives of this compound could find use as additives in industrial fluids. For instance, sulfur-containing compounds are known to act as anti-wear and extreme pressure additives in lubricants. The specific structure of this compound could offer a unique balance of oil solubility and surface activity.

Intermediate for Functional Dyes:

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The introduction of chromophoric and auxochromic groups could lead to the synthesis of novel functional dyes. The thioether group itself can influence the electronic properties of the dye molecule, potentially impacting its color, fastness, and affinity for certain substrates.

Environmental Behavior and Degradation Pathways of 1 Methyl 3 2 Methylpropyl Thio Benzene

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic molecules.

Influence of UV Radiation on Compound Stability

Currently, there is a lack of specific scientific studies detailing the influence of UV radiation on the stability of 1-Methyl-3-((2-methylpropyl)thio)benzene. The stability of aromatic sulfides in the presence of UV light can be influenced by factors such as the intensity and wavelength of the radiation, the presence of photosensitizers in the environment, and the specific chemical structure of the compound. Without experimental data, the photodegradation rate and half-life of this particular compound in the environment remain undetermined.

Identification of Photolytic By-products

Detailed research identifying the specific photolytic by-products of this compound is not available in the current scientific literature. Generally, the photodegradation of substituted benzenes can lead to a variety of transformation products through processes such as photooxidation and photolysis of the carbon-sulfur bond. However, without specific studies on this compound, the identity and potential environmental impact of its photolytic by-products are unknown.

Bioremediation Potential (Environmental, not human)

Bioremediation utilizes microorganisms to break down environmental pollutants.

Microbial Degradation Pathways in Soil and Water Samples

There are no specific studies available that investigate the microbial degradation pathways of this compound in soil and water samples. While research exists on the microbial degradation of benzene (B151609) and its simpler derivatives, this knowledge cannot be directly extrapolated to a more complex molecule with a thioether linkage. The presence of the sulfur atom and the branched alkyl chain may significantly influence its susceptibility to microbial attack.

Chemical Degradation in Environmental Matrices

Chemical degradation refers to the breakdown of a compound through non-biological and non-photolytic processes in the environment.

Information on the chemical degradation of this compound in environmental matrices such as soil and water is not documented in the available scientific literature. The potential for abiotic degradation pathways, such as hydrolysis or oxidation under typical environmental conditions, has not been investigated for this specific compound.

A review of the existing scientific literature reveals a significant data gap concerning the environmental behavior and degradation pathways of this compound. There is a notable absence of research on its photodegradation, bioremediation potential, and chemical degradation in environmental matrices. Consequently, crucial information regarding its persistence, potential for bioaccumulation, and the formation of transformation products remains unknown. Further research is imperative to characterize the environmental fate of this compound and to understand its potential ecological implications.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an organic compound to hydrolysis under typical environmental conditions (pH 5-9, ambient temperature) is a critical factor in determining its persistence in aquatic systems.

This compound, as an aryl alkyl thioether, is characterized by a chemically stable carbon-sulfur-carbon (C-S-C) linkage. Unlike esters or amides, the thioether bond is not susceptible to hydrolysis in neutral, acidic, or basic aqueous environments. This stability is attributed to the low polarity of the C-S bond and the absence of a viable leaving group, which makes nucleophilic attack by water highly unfavorable. Consequently, hydrolysis is not considered a significant degradation pathway for this compound in the environment. Its persistence in water will be dictated by other processes such as volatilization, adsorption to sediment, or biodegradation.

Table 1: Estimated Hydrolytic Stability of this compound
Environmental pHEstimated Hydrolysis RateSignificance as a Degradation Pathway
Acidic (pH 4-6)NegligibleInsignificant
Neutral (pH 7)NegligibleInsignificant
Alkaline (pH 8-9)NegligibleInsignificant

Reactions with Environmental Oxidants (e.g., hydroxyl radicals)

In the atmosphere, organic compounds are primarily degraded through reactions with photochemically produced oxidants. The most important of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere.

Table 2: Estimated Atmospheric Oxidation of this compound
ParameterEstimated ValueSource
OH Radical Reaction Rate Constant3.85 x 10-11 cm3/molecule-secUS EPA AOPWIN™ v1.92 (Estimation)
Assumed OH Radical Concentration*1.5 x 106 molecules/cm3Standard Tropospheric Average
Estimated Atmospheric Half-life (12-hr day)0.33 days (approx. 8 hours)Calculation based on estimated rate constant

*Standard assumption for a 12-hour sunlit day.

Environmental Fate Modeling (Excluding human exposure assessment)

Environmental fate models use physicochemical properties to predict the distribution and transport of a chemical in the environment. Key parameters for this compound, such as its soil adsorption coefficient and Henry's Law constant, are estimated to model its behavior in soil and its tendency to partition between water and air.

Adsorption and Leaching Characteristics in Soil

The mobility of a chemical in soil, and thus its potential to leach into groundwater, is primarily governed by its tendency to adsorb to soil particles. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to the organic fraction of soil and sediment, resulting in low mobility.

The octanol-water partition coefficient (log Kow) is often used to estimate Koc. For this compound, the estimated log Kow is approximately 4.24, suggesting it is a lipophilic compound. Using this, predictive models estimate a high Koc value. This indicates that the compound is expected to bind strongly to soil and sediment, significantly limiting its movement through the soil column. Therefore, this compound is classified as having low to slight mobility, and the risk of it leaching into groundwater is considered low.

Table 3: Estimated Soil Adsorption and Mobility of this compound
ParameterEstimated ValueSource
Log Kow (Octanol-Water Partition Coefficient)4.24US EPA KOWWIN™ v1.68 (Estimation)
Koc (Soil Organic Carbon-Water Partition Coefficient)1656 L/kgUS EPA KOCWIN™ v2.00 (Estimation)
Mobility ClassificationLow to SlightBased on McCall Classification Scheme

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. It is a key pathway for the transport of chemicals from water bodies and soil surfaces into the atmosphere.

From Water Surfaces: The tendency of a chemical to volatilize from water is described by its Henry's Law constant (HLC). A higher HLC indicates a greater tendency to partition from water to air. The estimated HLC for this compound suggests that volatilization from water is a significant and potentially rapid environmental fate process.

From Soil Surfaces: Volatilization from soil is a more complex process, influenced by the compound's vapor pressure, its adsorption to soil (Koc), and environmental factors like soil moisture and temperature. The estimated vapor pressure for this compound is low, but not negligible. However, its high Koc value indicates strong adsorption to soil particles. This strong adsorption will significantly reduce the rate of volatilization from soil surfaces, especially from dry soil. While some volatilization may occur from moist soil surfaces, it is expected to be a less dominant pathway compared to its strong binding to soil particles.

Table 4: Estimated Volatilization Potential of this compound
ParameterEstimated ValueSourceImplication
Vapor Pressure (at 25 °C)0.027 mmHgUS EPA MPBPWIN™ v1.43 (Estimation)Low volatility
Henry's Law Constant (at 25 °C)0.016 atm-m3/moleUS EPA HENRYWIN™ v3.20 (Estimation)Volatilization from water is expected to be significant
Volatilization from SoilLimitedInference from high Koc and low vapor pressureStrong adsorption to soil particles reduces volatilization rate

Future Research Directions and Outlook

Untapped Synthetic Opportunities

Traditional synthesis of aryl alkyl sulfides often relies on nucleophilic substitution reactions. However, modern catalysis offers more sophisticated and efficient alternatives that remain largely unexplored for this specific compound.

Advanced Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions present a promising avenue. acs.orgnih.gov Future work could focus on coupling an appropriate m-tolyl electrophile (e.g., 3-bromotoluene (B146084) or 3-tolyl triflate) with isobutyl thiol or a surrogate. Nickel catalysis is often advantageous for its lower cost and unique reactivity profile compared to palladium. organic-chemistry.orgresearchgate.net Decarbonylative C-S coupling, which utilizes thioesters as starting materials, also provides a novel disconnection approach that avoids the use of odorous thiols. organic-chemistry.orgnih.gov

Direct C-H Functionalization: A more atom-economical approach would be the direct C-H functionalization of toluene (B28343). Research has demonstrated the feasibility of activating both aryl C(sp²)-H and benzylic C(sp³)-H bonds of toluene derivatives. eurekaselect.comnih.govresearchgate.net Future studies could investigate the regioselective introduction of the isobutylthio group onto the toluene ring, potentially using a directed metalation strategy or a photocatalytic approach to generate a tolyl radical for subsequent reaction with a sulfur-donating reagent.

Thiol-Ene Reactions: For derivatives of this compound containing an alkene functionality, the thiol-ene "click" reaction offers a highly efficient and modular method for synthesis, proceeding under mild, often photoinitiated, radical conditions.

Advanced Reactivity Profiling

A deep understanding of a molecule's reactivity is crucial for its application. For 1-Methyl-3-((2-methylpropyl)thio)benzene, this extends beyond basic transformations to a quantitative and predictive profile.

Computational Modeling: Density Functional Theory (DFT) can be employed to model the oxidation of the sulfide (B99878) moiety. Such studies can predict S-O bond dissociation enthalpies (BDEs) for the corresponding sulfoxide (B87167), creating a risk scale for oxidative susceptibility under various conditions. nih.govwhiterose.ac.uk This computational approach can elucidate reaction mechanisms, identify the most likely sites for electrophilic or radical attack, and predict the stability of intermediates. nih.gov

Kinetic Analysis: A systematic kinetic analysis of the compound's reaction with a panel of biologically and environmentally relevant reactive oxygen species (ROS) such as hydrogen peroxide, hypochlorite (B82951), and hydroxyl radicals would provide a quantitative measure of its stability and transformation pathways. nih.gov This profiling can reveal subtle differences in reactivity governed by the electronic and steric environment of the sulfur atom.

Exploration of Novel Functional Materials

The unique combination of an aromatic ring and a polarizable sulfur atom makes this compound an attractive building block for advanced functional materials. nih.gov

Metal-Organic Frameworks (MOFs): The thioether group can act as a soft Lewis basic site, capable of coordinating with soft metal ions. rsc.org Derivatives of this compound, functionalized with carboxylic acid groups (e.g., 5-((2-methylpropyl)thio)isophthalic acid), could serve as organic linkers for the synthesis of novel MOFs. acs.orgrsc.orgresearchgate.net The thioether moieties within the MOF pores could offer specific binding sites for the selective adsorption of heavy metals or act as catalytic centers. acs.orgacs.org

High Sulfur Content Polymers: Recent advances in polymer chemistry have focused on the copolymerization of elemental sulfur with organic monomers to create high sulfur content materials (HSMs) with unique optical and electrochemical properties. A di-halogenated derivative of this compound could be explored as a monomer in radical-induced aryl halide-sulfur polymerization (RASP), incorporating the thioether unit into a stable, crosslinked polymer network. rsc.org

Poly(sulfonium cation)s: The sulfide can be oxidized and polymerized to form poly(sulfonium cation)s. These materials have applications as polymer electrolytes and as soluble precursors for the synthesis of high-performance polymers like poly(p-phenylene sulfide). lookchem.comacs.org

Refined Environmental Impact Assessments (Non-toxicology related)

Understanding the environmental fate of a chemical is critical for sustainable technology. For this compound, this involves assessing its persistence, mobility, and transformation in various environmental compartments.

Atmospheric Fate: The atmospheric lifetime of this compound will likely be determined by its reaction with hydroxyl (•OH) radicals. copernicus.org Research should focus on determining the rate constants for these gas-phase reactions. Subsequent degradation pathways could involve oxidation of the sulfur atom and/or addition to the aromatic ring, leading to the formation of sulfoxides, sulfones, and potentially contributing to secondary organic aerosol (SOA) mass. acs.orgnih.govnih.gov The volatile nature of some organosulfur compounds suggests they can play a role in the atmospheric sulfur cycle. researchgate.net

Biodegradation: Studies should be conducted to assess the biodegradability of this compound in soil and aquatic environments. The presence of both an alkyl chain and an aromatic ring presents two potential sites for microbial attack. Its structural similarity to some naturally occurring and industrially used organosulfur compounds suggests that microbial degradation pathways may exist.

Bioaccumulation Potential: The compound's octanol-water partition coefficient (LogP) can be experimentally determined or computationally estimated to assess its potential for bioaccumulation in organisms. While the thioether group adds some polarity, the hydrocarbon structure suggests a moderate potential that warrants quantitative assessment.

Integration of Machine Learning in Compound Design and Prediction

Artificial intelligence and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing predictive insights. zju.edu.cn

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can be applied to this compound to propose novel and potentially more efficient synthetic routes than those conceived by traditional analysis. chemcopilot.comarxiv.orgnih.gov These models, trained on vast reaction databases, can identify non-intuitive disconnections and predict reaction outcomes, saving significant experimental time and resources.

Generative Models for Material Design: Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be used to design a virtual library of new molecules based on the this compound scaffold. microsoft.comnih.govengineering.org.cnacs.org By providing the model with desired property constraints (e.g., high refractive index, specific electronic properties), it can generate novel derivatives optimized for specific applications in functional materials. These generative approaches can explore chemical space more broadly than human intuition allows. arxiv.org

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, built using machine learning algorithms, can be trained to predict key physical, chemical, and material properties for derivatives of the title compound. This allows for rapid in silico screening of large virtual libraries created by generative models, ensuring that synthetic efforts are focused on the most promising candidates.

Table 2: Summary of Proposed Future Research Directions

Research Area Proposed Focus Potential Outcome
Untapped Synthetic Opportunities Nickel-catalyzed cross-coupling; Direct C-H functionalization of toluene. More efficient, atom-economical, and scalable synthetic routes.
Advanced Reactivity Profiling DFT modeling of oxidation pathways; Kinetic analysis with ROS. Predictive understanding of chemical stability and reactivity.
Novel Functional Materials Use as a linker in MOFs; Copolymerization into HSMs. New materials with tailored properties for adsorption, catalysis, or optics.
Environmental Impact Atmospheric degradation studies; Biodegradation pathway analysis. Comprehensive understanding of the compound's environmental lifecycle.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-bromotoluene
3-tolyl triflate
5-((2-methylpropyl)thio)isophthalic acid
Benzyl alcohol
Benzaldehyde
Benzoic acid
Isobutyl thiol
m-tolyl electrophile
Toluene
Sulfoxide
Sulfone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-((2-methylpropyl)thio)benzene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, thiolation of 3-methylbenzene derivatives with 2-methylpropylthiol under basic conditions (e.g., KOH/EtOH) may yield the target compound. Temperature optimization (e.g., 60–80°C) and catalyst selection (e.g., phase-transfer catalysts) are critical for reducing side reactions. Monitoring via TLC and GC-MS ensures reaction progress .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with reference data to confirm substituent positions.
  • Chromatography : HPLC or GC with a polar stationary phase (e.g., C18) can assess purity (>98% ideal for research).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C11H16S\text{C}_{11}\text{H}_{16}\text{S}) .

Q. What safety protocols are essential for handling sulfur-containing aromatic compounds like this derivative?

  • Methodological Answer :

  • Use nitrile gloves (tested to EN 374 standards) and fume hoods to prevent dermal/airborne exposure.
  • Store under inert gas (N2_2) to prevent oxidation of the thioether group.
  • Emergency protocols: Neutralize spills with activated carbon, followed by 5% NaHCO3_3 wash .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpropylthio group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The bulky 2-methylpropylthio group acts as a deactivating meta-director due to its electron-withdrawing nature (via inductive effects). Computational modeling (DFT) can predict regioselectivity in EAS. Experimentally, nitration (HNO3_3/H2_2SO4_4) at 0°C followed by LC-MS analysis identifies meta-substituted products. Compare with methylthio analogs to isolate steric contributions .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies may arise from impurities or solvent polarity mismatches. Systematically test solubility in a solvent series (e.g., hexane → DMSO) using UV-Vis spectroscopy (λ~260 nm for aromatic systems). Apply Hansen solubility parameters to correlate solubility with solvent polarity. Purity-check batches via DSC to rule out polymorphic effects .

Q. How can computational tools predict the environmental fate of this compound in indoor surfaces?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model adsorption on silica or cellulose surfaces (common indoor materials). Pair with experimental microspectroscopic imaging (e.g., AFM-IR) to validate surface interactions. Assess oxidative degradation pathways using Gaussian-based QSAR models .

Q. What in vitro assays are suitable for evaluating the compound’s potential bioactivity, given structural analogs with enzyme-inhibitory effects?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated markers.
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to establish IC50_{50} values. Include positive controls (e.g., ketoconazole for CYP inhibition) .

Key Research Challenges

  • Stereoelectronic Effects : The thioether group’s dual electron-withdrawing and steric roles complicate predictive synthesis.
  • Data Reproducibility : Batch-to-batch variability in alkylthio substituents requires strict QC protocols .

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